

Spectroscopic Profile of 6-Bromoquinoline-2,4-dicarboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 6-bromoquinoline-2,4-dicarboxylic Acid

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Disclaimer: As of December 2025, publicly accessible, experimental spectroscopic data (NMR, IR, MS) for **6-bromoquinoline-2,4-dicarboxylic acid** is not readily available. Commercial suppliers may offer analysis upon request.^[1] This guide provides a template based on data for the closely related compound, 6-bromoquinoline, and theoretical predictions for the target molecule to serve as a reference for researchers, scientists, and drug development professionals.

Introduction

6-Bromoquinoline-2,4-dicarboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its spectroscopic characteristics is essential for its identification, purity assessment, and structural elucidation. This technical guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and provides generalized experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for **6-bromoquinoline-2,4-dicarboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The expected chemical shifts for **6-bromoquinoline-2,4-dicarboxylic acid** are presented below. The data for the quinoline ring protons and carbons are adapted from the known data for 6-bromoquinoline for illustrative purposes.

Table 1: Predicted ^1H NMR Data for **6-Bromoquinoline-2,4-dicarboxylic acid**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~13.0 - 14.0	Broad Singlet	2H	2 x -COOH
~8.5 - 8.7	Singlet	1H	H-3
~8.3 - 8.5	Doublet	1H	H-5
~8.1 - 8.3	Doublet	1H	H-8
~7.8 - 8.0	Doublet of Doublets	1H	H-7

Solvent: DMSO- d_6

Table 2: Predicted ^{13}C NMR Data for **6-Bromoquinoline-2,4-dicarboxylic acid**

Chemical Shift (δ) ppm	Assignment
~168.0	C-2 Carboxyl
~166.0	C-4 Carboxyl
~150.0	C-2
~148.0	C-8a
~145.0	C-4
~138.0	C-3
~133.0	C-7
~130.0	C-5
~128.0	C-4a
~122.0	C-6

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands expected for **6-bromoquinoline-2,4-dicarboxylic acid** are listed below.

Table 3: Predicted IR Data for **6-Bromoquinoline-2,4-dicarboxylic acid**

Wavenumber (cm ⁻¹)	Interpretation
3300 - 2500 (broad)	O-H stretching of carboxylic acid
~1700	C=O stretching of carboxylic acid
~1600, ~1470	C=C and C=N stretching of quinoline ring
~1250	C-O stretching of carboxylic acid
~830	C-H out-of-plane bending (aromatic)
~600	C-Br stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For **6-bromoquinoline-2,4-dicarboxylic acid**, the mass spectrum is expected to show a characteristic isotopic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance.

Table 4: Predicted MS Data for **6-Bromoquinoline-2,4-dicarboxylic acid**

m/z	Interpretation
[M] ⁺	Molecular ion peak
[M+2] ⁺	Isotopic peak due to ⁸¹ Br
[M-COOH] ⁺	Fragment ion after loss of a carboxyl group
[M-2COOH] ⁺	Fragment ion after loss of both carboxyl groups

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for **6-bromoquinoline-2,4-dicarboxylic acid**.

NMR Spectroscopy

- Sample Preparation:

- Accurately weigh 10-20 mg of the sample for ^1H NMR and 50-100 mg for ^{13}C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6) in a clean, dry vial.
- Transfer the solution to a standard 5 mm NMR tube.
- ^1H NMR Acquisition:
 - Use a standard one-pulse sequence.
 - Set the spectral width to approximately 15 ppm.
 - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Use a relaxation delay of 1-5 seconds.
- ^{13}C NMR Acquisition:
 - Use a proton-decoupled pulse sequence.
 - Set the spectral width to approximately 220 ppm.
 - A higher number of scans will be necessary compared to ^1H NMR.
 - Use a relaxation delay of 2 seconds.

IR Spectroscopy

- Sample Preparation:
 - For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.
 - For KBr pellet method, mix a small amount of the sample with dry KBr powder and press into a thin pellet.
- Data Acquisition:

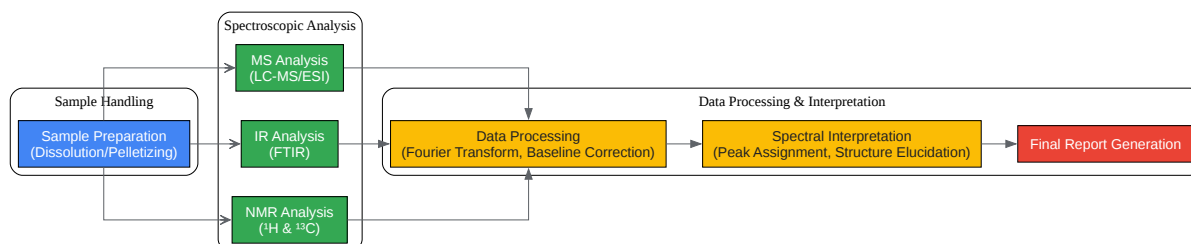
- Record the spectrum over a range of 4000-400 cm^{-1} .
- Collect a sufficient number of scans to obtain a high-quality spectrum.

Mass Spectrometry

- Sample Introduction:
 - Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).
- Ionization:
 - Use an appropriate ionization technique, such as Electrospray Ionization (ESI), which is suitable for polar, non-volatile compounds.
- Mass Analysis:
 - Separate the ionized fragments based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis.

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References

- 1. 6-Bromoquinoline-2,4-dicarboxylic acid [synhet.com]
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